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Compound of Interest

Compound Name: C14H18BrN5O2

Cat. No.: B12631912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting in vivo studies with the novel 4-hydroxyquinazoline derivative, C14H18BrN5O2,

referred to herein as Compound B1. This compound has been identified as a potent Poly (ADP-

ribose) polymerase (PARP) inhibitor with significant anti-tumor activity, particularly in PARP

inhibitor-resistant cancer models.

Introduction
Compound B1 is a small molecule with the chemical formula C14H18BrN5O2. It has

demonstrated superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines.

Mechanistic studies have revealed that Compound B1 stimulates the formation of intracellular

reactive oxygen species (ROS) and induces the depolarization of the mitochondrial membrane,

leading to increased apoptosis and cytotoxicity.[1] In vivo studies have confirmed its ability to

significantly suppress tumor growth at a dose of 25 mg/kg, with a favorable safety profile

confirmed by acute toxicity studies.[1] These characteristics make Compound B1 a promising

candidate for further investigation as a therapeutic agent for cancers that have developed

resistance to existing PARP inhibitors.

Signaling Pathway
The primary mechanism of action for PARP inhibitors like Compound B1 involves the disruption

of DNA damage repair pathways. In cells with deficient homologous recombination repair
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(HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the

accumulation of DNA double-strand breaks and subsequent cell death, a concept known as

synthetic lethality.
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Caption: Signaling pathway of PARP inhibition by Compound B1 leading to apoptosis in HR-

deficient cancer cells.

Data Presentation
In Vivo Anti-Tumor Efficacy of Compound B1 in HCT-15
Xenograft Model
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Note: The referenced study states that Compound B1 significantly suppressed tumor growth at

a dose of 25 mg/kg, but specific mean tumor volumes and percentage inhibition values were

not provided in the abstract.[1]

Acute Toxicity Study of Compound B1 in Mice
Parameter Vehicle Control Compound B1 (800 mg/kg)

Mortality 0% 0%

Significant Body Weight

Reduction
No No

Significant Changes in Organs

(Heart, Liver, Spleen, Lung,

Kidney)

No No

Experimental Protocols
Formulation of C14H18BrN5O2 (Compound B1) for In
Vivo Administration
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Objective: To prepare a sterile and injectable formulation of Compound B1 for intraperitoneal

administration in mice.

Materials:

C14H18BrN5O2 (Compound B1) powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 400 (PEG400)

Saline (0.9% NaCl)

Sterile, pyrogen-free vials

Sterile syringes and needles

Vortex mixer

Sonicator (optional)

Protocol:

Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40%

PEG400, and 50% saline.

Weighing Compound B1: Accurately weigh the required amount of Compound B1 powder

based on the desired final concentration and the total volume of the formulation to be

prepared.

Dissolution:

Add the appropriate volume of DMSO to the weighed Compound B1 powder in a sterile

vial.

Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief

sonication may be used to aid dissolution if necessary.
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Addition of PEG400: Add the required volume of PEG400 to the DMSO-dissolved compound

solution and vortex to mix thoroughly.

Addition of Saline: Slowly add the required volume of saline to the mixture while continuously

vortexing to ensure a homogenous suspension.

Final Formulation: The final formulation should be a clear solution. If any precipitation is

observed, the formulation should be discarded and prepared again.

Storage: The formulation should be prepared fresh on the day of use. If short-term storage is

necessary, it should be kept at 4°C and protected from light.

In Vivo Anti-Tumor Efficacy Study in an HCT-15
Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Compound B1 in a human colorectal cancer

xenograft model.

Animal Model:

Female athymic nude mice (nu/nu), 6-8 weeks old.

Cell Line:

HCT-15 human colorectal carcinoma cell line.

Protocol:

Cell Culture: Culture HCT-15 cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5%

CO2.

Cell Preparation for Implantation:

Harvest cells during the exponential growth phase using trypsin-EDTA.

Wash the cells twice with sterile phosphate-buffered saline (PBS).
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Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7

cells/mL.

Tumor Cell Implantation:

Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of

each mouse.

Tumor Growth Monitoring:

Monitor the mice for tumor growth. Once the tumors reach a palpable size (approximately

100-150 mm³), randomize the mice into treatment and control groups (n=6-8 mice per

group).

Measure tumor dimensions (length and width) with calipers every 2-3 days.

Calculate tumor volume using the formula: Volume = (length × width²) / 2.

Treatment Administration:

Prepare the Compound B1 formulation and vehicle control as described above.

Administer the assigned treatment (vehicle or Compound B1 at 10, 25, and 50 mg/kg) via

intraperitoneal injection daily for 14 consecutive days.

Monitoring:

Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

Observe the mice daily for any clinical signs of distress or toxicity.

Endpoint:

At the end of the 14-day treatment period, euthanize the mice.

Excise the tumors and measure their final weight and volume.

Tissues of interest can be collected for further analysis (e.g., histology,

immunohistochemistry).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acute Toxicity Study
Objective: To assess the in vivo safety profile of Compound B1 after a single high-dose

administration.

Animal Model:

Healthy male and female mice (e.g., BALB/c or CD-1), 6-8 weeks old.

Protocol:

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week

before the study.

Dose Administration:

Divide the mice into a control group and a treatment group (n=5 per sex per group).

Administer a single intraperitoneal injection of the vehicle to the control group.

Administer a single intraperitoneal injection of Compound B1 at a dose of 800 mg/kg to the

treatment group.

Observation:

Continuously monitor the mice for the first 4 hours post-injection for any immediate signs

of toxicity (e.g., changes in behavior, posture, breathing).

Subsequently, observe the mice daily for 14 days.

Record any clinical signs of toxicity, morbidity, and mortality.

Measure and record the body weight of each mouse before dosing and at regular intervals

(e.g., days 1, 3, 7, and 14) during the observation period.

Necropsy:

At the end of the 14-day observation period, euthanize all surviving animals.
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Perform a gross necropsy on all animals (including any that died during the study).

Examine the external surfaces, orifices, and the cranial, thoracic, and abdominal cavities

for any abnormalities.

Collect major organs (heart, liver, spleen, lungs, and kidneys) and preserve them in 10%

neutral buffered formalin for potential histopathological examination.

Experimental Workflow Diagrams
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Caption: Experimental workflow for the in vivo anti-tumor efficacy study.
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Caption: Experimental workflow for the acute toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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